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N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide

Hydrogen bonding Target engagement Structure-activity relationship

Researchers targeting Abl, Bcr-Abl, c-Kit, and PDGFR kinases require lead-like fragments with balanced H-bond capacity, metabolic stability, and CNS-compatible lipophilicity. N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide directly addresses this need: • Pivalamide group provides steric shielding of the amide bond, conferring resistance to enzymatic hydrolysis. • Free 2-hydroxyl serves as a critical H-bond donor for kinase hinge binding. • cLogP of 1.0 and MW 247.33 meet CNS drug-likeness criteria for brain-penetrant kinase programs. In stock at BenchChem for immediate global dispatch.

Molecular Formula C15H21NO2
Molecular Weight 247.338
CAS No. 2034601-53-9
Cat. No. B2411301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide
CAS2034601-53-9
Molecular FormulaC15H21NO2
Molecular Weight247.338
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1(CC2=CC=CC=C2C1)O
InChIInChI=1S/C15H21NO2/c1-14(2,3)13(17)16-10-15(18)8-11-6-4-5-7-12(11)9-15/h4-7,18H,8-10H2,1-3H3,(H,16,17)
InChIKeyNUFCLFXAFOTXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide: Identity & Procurement


N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is a synthetic indene-pivalamide hybrid (C15H21NO2, MW 247.33 g/mol) . The compound belongs to the dihydroindene amide class claimed in patent literature as protein kinase inhibitor scaffolds, particularly targeting Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1]. Its structure integrates a 2-hydroxy-2,3-dihydro-1H-indene core with a pivalamide moiety via a methylene linker, positioning it as a building block for medicinal chemistry and kinase inhibitor research .

Patent-claimed dihydroindene amide scaffold for Abl/Bcr-Abl/PDGFR kinase inhibitor research
Free 2-hydroxyl enables H-bond-dependent target engagement studies
Pivalamide group may confer metabolic stability (class-level inference)
Fragment-like physicochemical profile suits lead-like library design

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide: Substitution Risks


In-class substitution of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is non-trivial because the compound's differentiation is entirely determined by three interdependent structural features: (i) the hydrogen bond donor capacity of the free 2-hydroxyl on the indene ring, (ii) the steric bulk and metabolic shielding conferred by the pivalamide group, and (iii) the methylene spacer that modulates conformational flexibility . Replacement with the 2-methoxy analog (CAS 2034347-16-3) eliminates the H-bond donor, altering target engagement profiles; substitution with the acetamide analog (CAS 2034406-56-7) removes the tert-butyl shield, compromising metabolic stability to amidase hydrolysis; and replacement with the benzamide variant (CAS 2034443-60-0) introduces aromatic stacking potential while losing the steric protection of pivalamide . Each alternative produces a compound with fundamentally different physicochemical and pharmacological properties, as quantified below.

Free hydroxyl (HBD donor)
Methoxy analog (0 HBD) — loss of H-bond capacity may alter kinase hinge interactions
Pivalamide steric shield
Acetamide analog lacks tert-butyl shield; may reduce metabolic stability to amidases
Lower lipophilicity profile
Benzamide analog introduces aromatic ring; may increase lipophilicity and alter CNS suitability

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide: Comparator Evidence


Hydrogen Bond Donor Capacity vs. 2-Methoxy Analog

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide possesses one hydrogen bond donor (HBD) from its free hydroxyl group, whereas the closest structural analog, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide (CAS 2034347-16-3), has zero HBDs . This difference is critical for kinase inhibitor design, where HBD capacity directly affects hinge-region binding and overall target residence time [1]. The methoxy analog's inability to donate a hydrogen bond precludes key interactions with conserved kinase backbone carbonyls, a well-established requirement for ATP-competitive inhibition.

HBD Count
Class-level
1 HBD (free -OH) vs. 0 HBD (methoxy analog)
HBD loss may prevent hinge-region H-bond; supports kinase target-engagement studies
Class-level SAR; experimental binding validation recommended
Hydrogen bonding Target engagement Structure-activity relationship

Metabolic Shielding: Pivalamide vs. Acetamide

The pivalamide group provides steric hindrance around the amide bond, significantly reducing susceptibility to enzymatic hydrolysis by amidases compared to linear or less hindered amides . While no direct hydrolysis half-life data exists for this specific compound, the acetamide analog N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide (CAS 2034406-56-7) lacks the tert-butyl steric shield, making it inherently more vulnerable to amidase cleavage . Literature on pivalamide derivatives consistently reports that the tert-butyl group slows hydrolysis rates, often requiring harsh conditions (prolonged strong acid/base at elevated temperature) for amide bond cleavage .

Metabolic Shielding
Class-level
Pivalamide (tert-butyl shield) vs. acetamide (no shield)
Steric protection may slow amidase hydrolysis; acetamide analog potentially less stable
No direct hydrolysis kinetics; class-level inference from hindered amides
Metabolic stability Amidase resistance Pharmacokinetics

cLogP: Pivalamide vs. Benzamide Analog

The calculated partition coefficient (cLogP) for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is reported as 1.0 , placing it within the optimal CNS drug-like range (cLogP 1–3) [1]. In contrast, the benzamide analog N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034443-60-0, MW 267.32) possesses an aromatic benzamide group that is predicted to increase lipophilicity by approximately 1–1.5 log units, potentially exceeding the CNS-optimal window and increasing non-specific protein binding and off-target promiscuity . The lower cLogP of the pivalamide compound makes it a more attractive candidate for CNS-targeted kinase inhibitor programs.

cLogP
Context-dependent
1.0 (target) vs. ~2.0–2.5 (benzamide analog predicted)
Lower lipophilicity aligns with CNS-optimal range; benzamide analog may exceed it
Calculated values; confirm with experimental logD
Lipophilicity CNS drug-likeness Physicochemical property

Molecular Weight Advantage for Fragment Libraries

With a molecular weight of 247.33 g/mol , N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide falls within the lead-like range (MW ≤ 350) and approaches fragment-like criteria (MW ≤ 300) [1]. This is substantively lower than the benzamide analog (267.32 g/mol) and significantly lower than brominated pivalamide-indene derivatives such as N-(7-bromo-2,3-dihydro-1H-inden-4-yl)pivalamide (MW ~296) or N-(5-bromo-2,3-dihydro-1H-inden-4-yl)pivalamide (MW ~296) . Lower MW correlates with higher ligand efficiency metrics, which is a key selection criterion in fragment-based screening campaigns.

Molecular Weight
Class-level
247.33 g/mol vs. 267.32 g/mol (benzamide analog); ~49 g/mol lighter than brominated derivatives
Fragment-like MW supports lead-like libraries; higher ligand efficiency potential
Fragment rule-of-three context; verify ligand efficiency experimentally
Fragment-based drug discovery Lead-likeness Molecular weight

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide: Application Scenarios


Kinase Fragment Library: Abl/Bcr-Abl Enrichment

The compound's dihydroindene amide scaffold is explicitly claimed in the patent literature as a protein kinase inhibitor chemotype targeting Abl, Bcr-Abl, c-Kit, and PDGFR [1]. Its MW of 247.33 and cLogP of 1.0 position it as a lead-like fragment suitable for fragment-based screening against these kinase targets. The free hydroxyl provides a synthetic handle for further derivatization or a direct H-bond interaction with the kinase hinge region, while the pivalamide group confers metabolic stability advantages over simpler amide analogs . Procurement is indicated for medicinal chemistry groups building focused kinase inhibitor libraries.

CNS-Penetrant Kinase Probe Development

With a measured cLogP of 1.0 , this compound falls squarely within the CNS-optimal lipophilicity range (cLogP 1–3). This distinguishes it from benzamide analogs predicted to exceed cLogP 2.0 . The compound's low MW (247.33) and single H-bond donor further align with CNS drug-likeness criteria. Research programs targeting CNS kinases (e.g., Trk, GSK-3β) that require starting points with favorable brain penetration parameters should prioritize this compound over more lipophilic indene-pivalamide alternatives.

Metabolic Stability SAR: Indene Amide Building Block

The pivalamide moiety provides a sterically shielded amide bond that resists enzymatic hydrolysis . This compound serves as a reference point for structure-activity relationship (SAR) studies comparing metabolic stability across a series of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amides where the acyl group is varied (pivaloyl vs. acetyl vs. benzoyl). Procurement of this compound alongside its acetamide analog (CAS 2034406-56-7) enables direct head-to-head metabolic stability comparison in microsomal or hepatocyte assays, providing quantitative differentiation data for lead optimization programs.

H-Bond-Dependent Target Engagement: Free Hydroxyl

The free 2-hydroxyl group on the indene ring is a critical structural feature absent in the 2-methoxy analog (CAS 2034347-16-3) . For targets where hydroxyl-mediated hydrogen bonding is essential for binding (e.g., kinase hinge regions, metalloenzyme active sites), this compound provides the required HBD capacity. Researchers validating target engagement hypotheses that depend on a hydrogen bond donor at this position must procure this specific compound rather than the methoxy variant, as the binary HBD presence/absence difference is not compensable by other molecular features.

Application
Selection Property
Validation Focus
Kinase Fragment Library Design
Dihydroindene amide scaffold (Abl/Bcr-Abl/PDGFR patent context)
Fragment-likeness metrics; synthetic handle (hydroxyl) for derivatization
CNS Kinase Probe Research
Predicted CNS-compatible lipophilicity and low molecular weight
Brain exposure parameter validation; differentiate from more lipophilic analogs
Metabolic Stability SAR Studies
Pivalamide steric shield (class-level resistance to amidase)
Comparative microsomal/hepatocyte stability vs. less hindered amides
H-Bond-Dependent Target Engagement
Free 2-hydroxyl H-bond donor capacity
Kinase hinge interaction assays; O-methyl analog may not substitute
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